molecular formula C16H16N4O3S2 B2642909 2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide CAS No. 1207059-24-2

2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide

Cat. No.: B2642909
CAS No.: 1207059-24-2
M. Wt: 376.45
InChI Key: DAADKPFLHBGRBJ-UHFFFAOYSA-N
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Description

2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Biochemistry: It is used in studies to understand enzyme interactions and inhibition.

    Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide
  • 2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxylate
  • 2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring and the presence of the 3,4-dimethoxyphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(3,4-dimethoxyanilino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c1-9-7-17-15(25-9)20-14(21)11-8-24-16(19-11)18-10-4-5-12(22-2)13(6-10)23-3/h4-8H,1-3H3,(H,18,19)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAADKPFLHBGRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CSC(=N2)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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